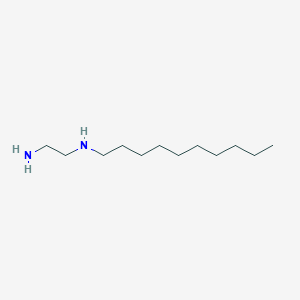
Acide (4-acétylphényl)acétique
Vue d'ensemble
Description
(4-Acetylphenyl)acetic acid is an organic compound with the molecular formula C10H10O3. It is a white crystalline solid with a sweet odor. This compound is known for its stability and is commonly used as an intermediate in organic synthesis. It is also referred to as benzeneacetic acid, 4-acetyl-.
Applications De Recherche Scientifique
(4-Acetylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in the metabolism of phenylacetic acids in mammals.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, surfactants, and light-sensitive materials
Mécanisme D'action
Target of Action
It is theorized to function as an inhibitor of certain enzymes implicated in the metabolism of phenylacetic acids, including phenylalanine hydroxylase and tyrosine hydroxylase .
Mode of Action
As a potential inhibitor of phenylalanine hydroxylase and tyrosine hydroxylase, it may interfere with the normal metabolic processes of these enzymes, leading to changes in the levels of phenylacetic acids .
Biochemical Pathways
4-APAA may affect the biochemical pathways involving phenylacetic acids. These pathways are crucial for the metabolism of certain amino acids, including phenylalanine and tyrosine. By inhibiting the enzymes phenylalanine hydroxylase and tyrosine hydroxylase, 4-APAA could potentially disrupt these pathways, leading to downstream effects on amino acid metabolism .
Pharmacokinetics
The compound’s bioavailability would depend on factors such as its absorption efficiency and metabolic stability .
Result of Action
The molecular and cellular effects of 4-APAA’s action would depend on the specific context of its use. Given its potential role as an enzyme inhibitor, it could lead to changes in the concentrations of phenylacetic acids and related metabolites. This could have various downstream effects, depending on the specific biological system in which it is active .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-APAA. Factors such as pH, temperature, and the presence of other substances could affect its stability and activity. Furthermore, the specific biological environment in which it is active - for instance, the types of cells present and their metabolic state - could also influence its effects .
Analyse Biochimique
Biochemical Properties
(4-Acetylphenyl)acetic acid plays a significant role in biochemical reactions, particularly in the metabolism of phenylacetic acids in mammals . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to react rapidly with peroxynitrite (ONOO-) to form stable hydroxy derivatives . Additionally, it undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis(triphenylphosphine)Pd(II) during the synthesis of dendrimers . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
(4-Acetylphenyl)acetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the packing of cell membrane tails at different pH levels, which can alter membrane properties and influence cellular function . Additionally, the compound’s interactions with enzymes and proteins can lead to changes in cellular metabolism and gene expression, further impacting cell function.
Molecular Mechanism
The molecular mechanism of (4-Acetylphenyl)acetic acid involves several key interactions at the molecular level. It can form stable hydroxy derivatives through reactions with peroxynitrite (ONOO-), indicating its role in oxidative stress responses . The compound also participates in nucleophilic substitution and oxidation reactions at the benzylic position, which can influence its activity and interactions with other biomolecules . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Acetylphenyl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. For example, in nucleophilic acyl substitution reactions, the carbonyl oxygen of acetic acid is first protonated, which increases its electrophilicity and influences the reaction’s progression . Understanding these temporal effects is crucial for accurately assessing the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of (4-Acetylphenyl)acetic acid can vary with different dosages in animal models. Studies have shown that varying dosages can lead to different outcomes, including potential toxic or adverse effects at high doses . It is essential to determine the appropriate dosage to achieve the desired effects while minimizing any harmful consequences.
Metabolic Pathways
(4-Acetylphenyl)acetic acid is involved in several metabolic pathways, including the metabolism of phenylacetic acids. It interacts with enzymes and cofactors that facilitate these metabolic processes . The compound’s role in metabolic pathways can influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of (4-Acetylphenyl)acetic acid within cells and tissues are critical for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function.
Subcellular Localization
(4-Acetylphenyl)acetic acid’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its specific roles and interactions within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Acetylphenyl)acetic acid involves the reaction of benzyl cyanide with concentrated sulfuric acid and nitric acid to form 4-nitrophenylacetonitrile. This intermediate is then hydrolyzed in the presence of an acid catalyst to yield 4-nitrophenylacetic acid. Finally, the nitro group is reduced to an amino group, and the resulting compound is acetylated to produce (4-Acetylphenyl)acetic acid .
Industrial Production Methods
In industrial settings, (4-Acetylphenyl)acetic acid can be produced by the oxidation of 4-methyl acetophenone using potassium permanganate in the presence of anhydrous zinc chloride. The reaction is carried out at controlled temperatures, followed by purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Acetylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-acetylbenzoic acid.
Reduction: Reduction of the acetyl group can yield 4-ethylphenylacetic acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.
Major Products
Oxidation: 4-Acetylbenzoic acid.
Reduction: 4-Ethylphenylacetic acid.
Substitution: 4-Nitrophenylacetic acid, 4-Bromophenylacetic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Similar structure but lacks the acetyl group.
4-Acetylbenzoic acid: Similar structure but has a carboxyl group instead of the acetic acid moiety.
4-Ethylphenylacetic acid: Similar structure but has an ethyl group instead of the acetyl group.
Uniqueness
(4-Acetylphenyl)acetic acid is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
IUPAC Name |
2-(4-acetylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGDHZGCMKDNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466833 | |
| Record name | (4-acetylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7398-52-9 | |
| Record name | (4-acetylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-acetylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)




![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)

